molecular formula C10H14N4O2 B13004518 7-morpholin-4-yl-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine

7-morpholin-4-yl-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine

Cat. No.: B13004518
M. Wt: 222.24 g/mol
InChI Key: MEJUAXIDCSCKMI-UHFFFAOYSA-N
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Description

7-Morpholino-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine is a heterocyclic compound with a unique structure that combines a morpholine ring with an oxadiazole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Morpholino-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable morpholine derivative and an oxadiazole-forming reagent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Morpholino-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyridine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halogenated reagents, nucleophiles; reactions often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

7-Morpholino-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Morpholino-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine: Lacks the morpholine ring, which may affect its reactivity and applications.

    7-Morpholino-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-amine:

Uniqueness

7-Morpholino-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine is unique due to the combination of its morpholine, oxadiazole, and pyridine rings. This structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from medicinal chemistry to materials science.

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

7-morpholin-4-yl-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine

InChI

InChI=1S/C10H14N4O2/c11-8-1-2-10(13-3-5-15-6-4-13)14-9(8)7-12-16-14/h1-2,7,12H,3-6,11H2

InChI Key

MEJUAXIDCSCKMI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C3=CNON23)N

Origin of Product

United States

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